molecular formula C15H21F3N2O B13719159 N-Ethyl-N-(2-(trifluoromethoxy)benzyl)piperidin-4-amine

N-Ethyl-N-(2-(trifluoromethoxy)benzyl)piperidin-4-amine

Katalognummer: B13719159
Molekulargewicht: 302.33 g/mol
InChI-Schlüssel: OZHXSMYBGZMZPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-N-(2-(trifluoromethoxy)benzyl)piperidin-4-amine is a synthetic organic compound that features a piperidine ring substituted with an ethyl group and a benzyl group containing a trifluoromethoxy substituent. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(2-(trifluoromethoxy)benzyl)piperidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Benzyl Group: The benzyl group containing the trifluoromethoxy substituent can be introduced via a nucleophilic substitution reaction.

    Ethylation: The final step involves the ethylation of the nitrogen atom on the piperidine ring using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-N-(2-(trifluoromethoxy)benzyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-Ethyl-N-(2-(trifluoromethoxy)benzyl)piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential interactions with biological targets, including receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of agrochemicals and materials with specific properties imparted by the trifluoromethoxy group.

Wirkmechanismus

The mechanism of action of N-Ethyl-N-(2-(trifluoromethoxy)benzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Methyl-N-(2-(trifluoromethoxy)benzyl)piperidin-4-amine
  • N-Ethyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine
  • N-Ethyl-N-(2-(methoxy)benzyl)piperidin-4-amine

Uniqueness

N-Ethyl-N-(2-(trifluoromethoxy)benzyl)piperidin-4-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C15H21F3N2O

Molekulargewicht

302.33 g/mol

IUPAC-Name

N-ethyl-N-[[2-(trifluoromethoxy)phenyl]methyl]piperidin-4-amine

InChI

InChI=1S/C15H21F3N2O/c1-2-20(13-7-9-19-10-8-13)11-12-5-3-4-6-14(12)21-15(16,17)18/h3-6,13,19H,2,7-11H2,1H3

InChI-Schlüssel

OZHXSMYBGZMZPV-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC1=CC=CC=C1OC(F)(F)F)C2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.